molecular formula C7H9NS2 B1641773 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol CAS No. 42937-91-7

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol

Cat. No.: B1641773
CAS No.: 42937-91-7
M. Wt: 171.3 g/mol
InChI Key: AIOFFKHESNBMFU-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol is an organic compound that belongs to the class of benzothiazoles. It is characterized by a heterocyclic structure containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol typically involves the reaction of 2-aminothiophenol with cyclohexanone under acidic conditions. The reaction proceeds through a cyclization process, forming the benzothiazole ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used as a corrosion inhibitor and in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Lacks the tetrahydro structure and thiol group.

    2-Mercaptobenzothiazole: Contains a thiol group but lacks the tetrahydro structure.

    4,5,6,7-Tetrahydro-1,3-benzothiazole: Lacks the thiol group.

Uniqueness

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol is unique due to the presence of both the tetrahydro structure and the thiol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFFKHESNBMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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